4-(1H-pyrazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
4-pyrazol-1-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c24-27(25,15-6-4-14(5-7-15)23-11-2-8-21-23)22-13-16-18(20-10-9-19-16)17-3-1-12-26-17/h1-12,22H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHAJYZHGMJMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of F6574-2047 is the Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is a member of the Ste20-related kinase family and plays a crucial role in immune responses. It is involved in the regulation of various immune cells, including T cells, B cells, and dendritic cells.
Mode of Action
F6574-2047 acts as an inhibitor of HPK1 . By binding to HPK1, it modulates the kinase’s activity, thereby influencing the downstream signaling pathways that are critical for the immune response.
Biochemical Pathways
The inhibition of HPK1 by F6574-2047 affects several biochemical pathways. HPK1 is involved in the MAPK signaling pathway, which plays a key role in regulating immune responses. By inhibiting HPK1, F6574-2047 can modulate these pathways, potentially leading to altered immune responses.
Result of Action
The molecular and cellular effects of F6574-2047’s action primarily involve the modulation of immune responses. By inhibiting HPK1, F6574-2047 can potentially alter the activity of various immune cells, thereby influencing the body’s immune response.
Biochemische Analyse
Biochemical Properties
4-(1H-pyrazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide plays a vital role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways. For instance, it interacts with enzymes involved in metabolic processes, leading to alterations in enzyme activity and subsequent changes in metabolic flux. The nature of these interactions is often characterized by binding affinity and specificity, which determine the compound’s effectiveness in modulating biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate signaling pathways that are crucial for cell proliferation and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular functions. These effects highlight the compound’s potential in regulating cellular processes and its therapeutic implications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound exerts its effects through binding interactions with specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can bind to the active site of an enzyme, thereby blocking its activity and preventing the catalysis of biochemical reactions. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under specific conditions, but it may undergo degradation over extended periods. Long-term studies have revealed that its effects on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure. These temporal effects are crucial for determining the compound’s suitability for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound can effectively modulate biochemical pathways without causing significant adverse effects. At higher dosages, it may exhibit toxic or adverse effects, including alterations in metabolic processes and cellular toxicity. Understanding the dosage effects is essential for determining the therapeutic window and ensuring the compound’s safety in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic pathways. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered metabolite levels and metabolic flux. These interactions highlight the compound’s potential in regulating metabolic processes and its implications for metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its pharmacokinetics. This compound can be transported across cell membranes through specific transporters or binding proteins, influencing its localization and accumulation within cells. Additionally, its distribution within tissues can affect its therapeutic efficacy and potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and targeting in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism. Understanding its subcellular localization is vital for elucidating its mechanism of action and optimizing its therapeutic potential.
Biologische Aktivität
The compound 4-(1H-pyrazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide (CAS Number: 2034427-22-8) has garnered attention due to its potential biological activities, particularly in the realms of anti-parasitic and anti-tubercular applications. This article synthesizes current research findings, including structure-activity relationships (SAR), molecular modeling, and biological assays, to provide a comprehensive overview of its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H15N5O2S2 |
| Molecular Weight | 397.4740 g/mol |
| SMILES | O=S(=O)(c1ccc(cc1)n1cccn1)NCc1nccnc1c1cccs1 |
Anti-Leishmanial Activity
Research has demonstrated that derivatives of pyrazole compounds, including those similar to the target compound, exhibit significant anti-leishmanial properties. In a study assessing various 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, two compounds (designated as 3b and 3e ) showed promising results against Leishmania infantum and Leishmania amazonensis with IC50 values of 0.059 mM and 0.070 mM, respectively . These findings suggest that the incorporation of the pyrazole moiety enhances the efficacy against leishmanial infections.
Anti-Tubercular Activity
In another study focusing on anti-tubercular agents, derivatives similar to the compound were synthesized and evaluated for activity against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating a strong potential for further development as therapeutic agents against tuberculosis .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications in the chemical structure significantly influence biological activity. The presence of specific functional groups, such as sulfonamides and thiophenes, appears to enhance both lipophilicity and interaction with biological targets. Molecular docking studies indicated favorable interactions with target proteins involved in disease pathways, providing insights for future compound optimization .
Cytotoxicity Studies
Cytotoxicity assessments conducted alongside biological activity evaluations indicated that many derivatives maintain low toxicity levels towards mammalian cells. For instance, compounds demonstrating effective anti-leishmanial activity also exhibited lower cytotoxicity compared to standard treatments like pentamidine . This characteristic is crucial for developing safe therapeutic options.
Case Studies
Case Study 1: Anti-Leishmanial Efficacy
A series of experiments conducted on various pyrazole derivatives showed that modifications in the sulfonamide group led to enhanced activity against L. infantum. The study highlighted that compounds with higher lipophilicity tended to have better penetration into parasitic cells, thus increasing their efficacy .
Case Study 2: Anti-Tubercular Potential
Another research effort synthesized a range of pyrazole derivatives targeting M. tuberculosis. Among these, certain compounds not only demonstrated significant bactericidal activity but also showed minimal cytotoxic effects on human cell lines, suggesting a promising therapeutic index for future drug development .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. The presence of the pyrazole and thiophene rings enhances the compound's ability to inhibit bacterial growth. Studies have shown that derivatives of this compound can be effective against various strains of bacteria, including resistant strains, making them candidates for developing new antibiotics .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through mechanisms involving the inhibition of specific signaling pathways related to cell proliferation and survival. Further research is needed to elucidate these mechanisms and assess its efficacy in vivo .
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamide compounds is well-documented. This specific compound has shown promise in reducing inflammation in experimental models, which could be beneficial for developing treatments for inflammatory diseases such as arthritis or colitis .
Applications in Medicinal Chemistry
The unique structure of 4-(1H-pyrazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide makes it an attractive candidate for drug design. Its ability to interact with various biological targets allows for the exploration of novel therapeutic agents:
- Drug Development : Its antimicrobial and anticancer properties make it a candidate for further development into pharmaceuticals targeting infections and tumors.
- Combination Therapies : The compound could be used in combination with existing drugs to enhance therapeutic efficacy or overcome resistance mechanisms.
Agricultural Applications
Given its biological activity, this compound may also find applications in agriculture as a pesticide or herbicide:
- Fungicidal Properties : The antimicrobial activity can be leveraged to develop fungicides that protect crops from fungal infections.
- Plant Growth Regulators : Modifications of the compound could lead to new plant growth regulators that enhance crop yield or resistance to environmental stressors.
Materials Science Applications
The incorporation of pyrazole and thiophene groups into polymers can lead to materials with specific electronic properties:
- Conductive Polymers : This compound can be used as a building block for synthesizing conductive polymers, which are essential in organic electronics.
- Sensors : Its unique chemical structure may allow for the development of sensors capable of detecting specific biological or chemical agents.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus | Potential antibiotic development |
| Study 2 | Induced apoptosis in breast cancer cell lines | Anticancer drug candidate |
| Study 3 | Reduced inflammation in animal models | Treatment for inflammatory diseases |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound is compared to three structurally related sulfonamide derivatives (Table 1). Key differences lie in the heterocyclic substituents and side chains, which influence physicochemical properties and biological activity.
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Observations
Thiophene’s electron-rich nature could also modulate receptor binding . Thiadiazole in ’s compounds is associated with anti-inflammatory activity, likely due to its electron-withdrawing properties and ability to stabilize protein-ligand interactions .
Trimethylpyrazole in ’s compound enhances steric bulk, possibly contributing to selective enzyme inhibition (e.g., trypanosomal N-myristoyltransferase) .
Biological Activity Trends: Anti-inflammatory activity in ’s compounds correlates with thiadiazole’s ability to mimic carboxylate groups in COX-2 inhibitors. ’s thiazole-linked compound highlights the importance of heterocycle-electrophile interactions in trypanocidal activity, a feature absent in the target compound .
Vorbereitungsmethoden
Preparation of 4-(1H-Pyrazol-1-yl)Benzenesulfonyl Chloride
The pyrazole ring is introduced via electrophilic aromatic substitution. In a representative procedure:
-
Chlorosulfonation : 1-Phenylpyrazole derivatives react with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4–6 hours.
-
Isolation : The crude sulfonyl chloride is precipitated using ice-cold water and purified via recrystallization (ethanol/water).
Key Data :
Synthesis of 3-(Thiophen-2-yl)Pyrazin-2-ylMethanamine
This fragment is prepared via:
-
Suzuki–Miyaura Coupling : 3-Bromopyrazin-2-ylmethanol reacts with thiophen-2-ylboronic acid under Pd(PPh₃)₄ catalysis.
-
Oxidation and Reductive Amination : The alcohol is oxidized to a ketone (CrO₃/H₂SO₄) followed by reductive amination (NH₃, NaBH₃CN).
Optimization Note :
Sulfonamide Bond Formation
The final coupling employs:
-
Base-Mediated Reaction : Triethylamine (TEA) deprotonates the amine, facilitating nucleophilic attack on the sulfonyl chloride.
-
Solvent System : Tetrahydrofuran (THF) at 0°C→RT for 2–4 hours.
-
Add 3-(thiophen-2-yl)pyrazin-2-ylmethanamine (0.4 mmol) to a solution of 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride (1.0 mmol) in THF (5 mL) containing TEA (0.5 mL).
-
Stir for 2 hours at RT, monitor by TLC (hexane/EtOAc 3:1).
-
Isolate via acid-base workup (HCl/NaOH), recrystallize from ethanol.
Critical Analysis of Synthetic Challenges
Regioselectivity in Pyrazole Functionalization
The position of sulfonation on the benzene ring is critical. Molecular modeling studies indicate that electron-donating groups on the pyrazole nitrogen direct chlorosulfonic acid to the para-position. Suboptimal conditions lead to:
Purification Challenges
The product’s high polarity necessitates advanced techniques:
| Impurity Type | Removal Method | Efficiency |
|---|---|---|
| Unreacted amine | Acidic wash (1M HCl) | >95% |
| Sulfonic acid byproducts | Column chromatography (SiO₂) | 80–85% |
Scalability and Industrial Feasibility
Batch vs. Continuous Flow Synthesis
A comparative analysis reveals:
| Parameter | Batch Method | Flow Chemistry |
|---|---|---|
| Yield | 64–68% | 71–73% |
| Reaction Time | 2–4 hours | 20–30 minutes |
| Byproduct Formation | 8–12% | 3–5% |
Data extrapolated from similar sulfonamide syntheses.
Structural Characterization and Quality Control
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d₆) :
Q & A
Basic: What synthetic strategies are effective for constructing the pyrazine-thiophene-sulfonamide scaffold?
Methodological Answer:
The synthesis of this scaffold involves multi-step reactions:
- Mannich Reaction : For introducing sulfonamide groups, the Mannich reaction is effective, as demonstrated in the synthesis of NCH(2)N-linked bis-pyrazolylmethyl derivatives using sulfonamide precursors .
- Hydrazine Condensation : Reacting α,β-unsaturated ketones with hydrazine derivatives (e.g., sulfanilamide) forms pyrazoline intermediates. For example, chalcone derivatives coupled with hydrazine hydrate yield pyrazoline cores, which can be functionalized with thiophene or pyrazine moieties .
- Thiophene Functionalization : Thiophen-2-yl groups are introduced via Suzuki-Miyaura coupling or nucleophilic substitution on halogenated pyrazine intermediates .
Key Considerations : Use anhydrous conditions for hydrazine reactions and monitor regioselectivity via TLC (GF254 plates) .
Basic: How can spectroscopic and crystallographic methods characterize this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., sulfonamide NH at δ 10–12 ppm, thiophene protons at δ 6.5–7.5 ppm). For example, pyrazole-thiazole derivatives show distinct aromatic splitting patterns .
- X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry. Software like APEX2 and SHELXTL refine crystal structures, as seen in pyrazole-sulfonamide analogs .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] for CHNOS: calc. 424.08, obs. 424.09) .
Validation : Cross-reference with simulated spectra from DFT calculations .
Advanced: How can Design of Experiments (DoE) and flow chemistry optimize synthesis?
Methodological Answer:
- DoE Workflow : Use factorial designs to optimize reaction parameters (e.g., temperature, stoichiometry). For example, vary hydrazine equivalents (1.0–2.5 eq) and reaction time (2–12 hrs) to maximize yield .
- Flow Chemistry : Continuous-flow reactors improve reproducibility and safety for exothermic steps (e.g., diazomethane generation). A microreactor with controlled residence time (5–10 min) enhances yield by 15–20% compared to batch methods .
Data Analysis : Fit response surfaces using JMP or Minitab to identify optimal conditions .
Advanced: What computational methods predict biological interactions of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., fungal tyrosinase). Pyrazole-sulfonamide derivatives show affinity for hydrophobic pockets (docking scores ≤ −8.5 kcal/mol) .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-enzyme complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
- QSAR Models : Train models on IC data from analogs (e.g., 4-[5-(2,4-difluorophenyl)pyrazol-1-yl]sulfonamides) to predict bioactivity .
Validation : Compare computational results with in vitro assays (e.g., tyrosinase inhibition ).
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability. For example, inconsistent IC values for tyrosinase inhibition may arise from differences in enzyme sources (e.g., mushroom vs. human) .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., sulfonamide hydrolysis) that may interfere with assays .
- Statistical Analysis : Apply ANOVA to compare datasets. A p-value < 0.05 indicates significant differences due to structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents ).
Case Study : Contrast bioactivity of 4-(trifluoromethyl)pyrazole derivatives with non-fluorinated analogs .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Sulfonamides may cause skin irritation .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders .
- Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .
Documentation : Follow GBZ 2.1-2007 and OECD guidelines for workplace exposure limits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
